molecular formula C9H12N2 B177538 2,3-dihydro-1H-indene-1,2-diamine CAS No. 14563-24-7

2,3-dihydro-1H-indene-1,2-diamine

Cat. No. B177538
CAS RN: 14563-24-7
M. Wt: 148.2 g/mol
InChI Key: WDXURXJYTUFEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-1H-indene-1,2-diamine is a derivative of Indane , which is an organic compound with the formula C6H4(CH2)3. It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It is usually produced by hydrogenation of indene .


Synthesis Analysis

The synthesis of 2,3-dihydro-1H-indene-1,2-diamine and its derivatives has been a subject of research in various studies . For instance, one study presents a general procedure for the synthesis of the compound . Another study discusses a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (i) catalyzed direct carbon–carbon bond cleavage .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indene-1,2-diamine can be analyzed using various tools such as 2D Mol file or a computed 3D SD file . These tools provide a detailed view of the molecular structure.


Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydro-1H-indene-1,2-diamine have been studied in several papers . For example, one paper discusses the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-indene-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1H-indene-1,2-diamine can be inferred from its parent compound, Indane . Indane is a colorless liquid hydrocarbon with a density of 0.9645 g/cm3, a melting point of -51.4 °C, and a boiling point of 176.5 °C . The properties of 2,3-dihydro-1H-indene-1,2-diamine might vary based on its specific structure .

Scientific Research Applications

Molecular Structure and Vibrational Study

  • 2,3-Dihydro-1H-indene and 1H-indene-1,3(2H)-dione : These compounds' molecular structures and vibrational modes have been analyzed using density functional theory calculations. The study found that these molecules are non-planar and displayed good agreement between experimental and calculated vibrational modes. The research also highlighted the reactivity and polarity differences between these compounds (Prasad et al., 2010).

Catalysis and Synthesis

  • Metal-Catalyzed 1,2-Diamination : The role of metal catalysis in synthesizing 1,2-diamines, which are crucial in various biological and pharmaceutical applications, was discussed. This synthesis route is anticipated to be significant in creating natural products and drug molecules (Cardona & Goti, 2009).
  • Palladium(0)-Catalyzed Synthesis : Palladium(0) catalysis has been used for the multicomponent synthesis of biologically important indenes, including 2,3-dihydro-1H-indene derivatives. This method enables the creation of unsymmetrically substituted 1H-indenes (Tsukamoto et al., 2007).

Synthetic Methods and Applications

  • Ultrasound-Assisted Synthesis : An efficient procedure using ultrasonic irradiation for synthesizing derivatives of 2,3-dihydro-1H-indene has been reported. This method offers benefits like good yields, environmental friendliness, and simple processing (Ghahremanzadeh et al., 2011).
  • Synthesis of 1,2-Diamines : A metal-free approach utilizing visible light-driven reductive coupling for synthesizing 1,2-diamines was developed. This method shows potential for various applications due to its efficiency and versatility (Okamoto et al., 2017).

properties

IUPAC Name

2,3-dihydro-1H-indene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXURXJYTUFEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450746
Record name 2,3-dihydro-1H-indene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indene-1,2-diamine

CAS RN

14563-24-7
Record name 2,3-dihydro-1H-indene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-indene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-indene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
2,3-dihydro-1H-indene-1,2-diamine
Reactant of Route 4
2,3-dihydro-1H-indene-1,2-diamine
Reactant of Route 5
2,3-dihydro-1H-indene-1,2-diamine
Reactant of Route 6
2,3-dihydro-1H-indene-1,2-diamine

Citations

For This Compound
1
Citations
S Saryazdi - 2022 - uknowledge.uky.edu
2-Diamine substructures are prevalent functional motifs in natural products, pharmaceutical compounds, and ligands. The interesting functionalities of 1, 2-diamines have inspired many …
Number of citations: 2 uknowledge.uky.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.